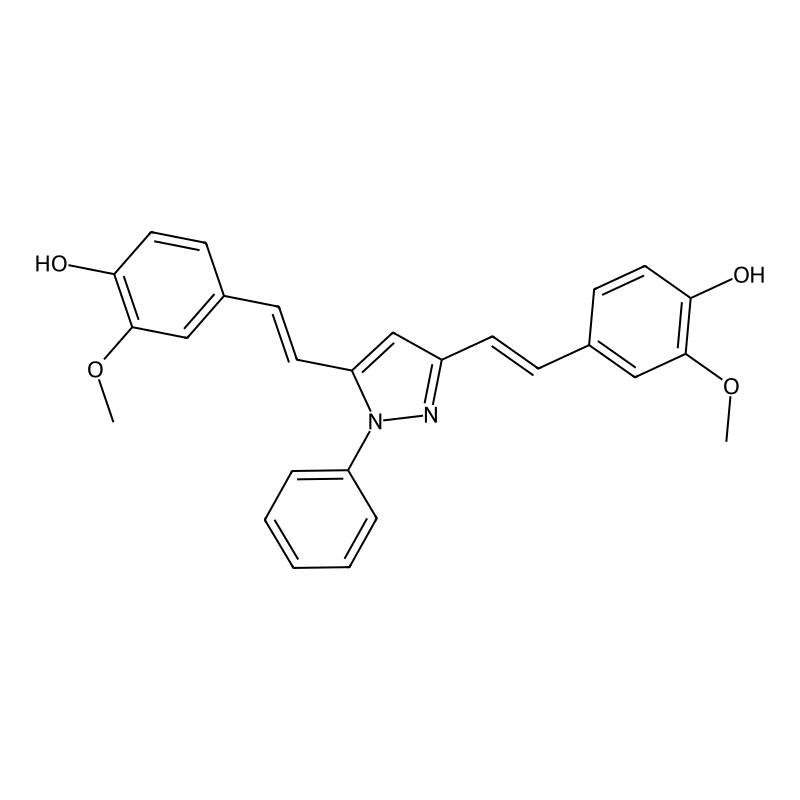4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Description
- Chemical Structure and Potential Properties: Based on its structure, the molecule contains several functional groups that might be of interest for researchers, including:
The compound 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) is a complex organic molecule characterized by its unique structural features. It consists of two 2-methoxyphenol units linked through a bis(ethene-2,1-diyl) bridge and further connected to a 1-phenyl-1H-pyrazole moiety. This compound exhibits both aromatic and aliphatic characteristics, making it an interesting subject for various chemical and biological studies. The molecular formula is , indicating a significant degree of unsaturation and the presence of nitrogen and oxygen functionalities.
- Condensation Reactions: It can react with carbonyl compounds to form Schiff bases.
- Reduction: The compound's double bonds can be reduced using agents like sodium borohydride or lithium aluminum hydride.
- Oxidation: Under oxidative conditions, it may form imine oxides or other oxidation products.
- Alkylation/Acylation: The aromatic rings can undergo electrophilic substitution reactions, leading to N-alkyl or N-acyl derivatives.
- Polymerization: If multiple reactive sites are present, polymerization could occur.
Research has indicated that compounds similar to 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) exhibit significant biological activities. Notably, derivatives have shown potential cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain curcumin-pyrazole derivatives possess anti-inflammatory and antioxidant properties, which may be attributed to their ability to modulate signaling pathways involved in cell survival and apoptosis .
The synthesis of this compound typically involves multi-step organic reactions:
- Aldol Condensation: Starting from vanillin or similar precursors, the reaction with 2,4-pentanedione or other carbonyl compounds can yield intermediate products.
- Formation of Pyrazole Ring: The introduction of phenylhydrazine leads to the formation of the pyrazole structure through cyclization.
- Coupling Reactions: Finally, coupling reactions involving the bis(ethene) moiety are performed to link the methoxyphenol units.
The potential applications of this compound span several fields:
- Pharmaceuticals: Due to its cytotoxicity against cancer cells, it may serve as a lead compound for developing new anticancer drugs.
- Material Science: The unique structural properties may allow it to be used in creating novel polymers or materials with specific optical or electronic properties.
- Agriculture: Compounds with similar structures have been investigated for their potential as agrochemicals due to their biological activity against pests.
Interaction studies are crucial for understanding how this compound interacts with biological systems:
- Protein Binding Studies: Investigating how the compound binds to proteins can provide insights into its mechanism of action and potential side effects.
- Cellular Uptake Studies: Understanding how well the compound penetrates cell membranes can help assess its bioavailability and efficacy in therapeutic applications.
Several compounds share structural similarities with 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol). Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4,4'-((1E,1'E)-(1-(4-Chlorophenyl)-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl))bis(2-methoxyphenol) | Chlorine substitution | Increased lipophilicity may enhance bioactivity |
| 4,4'-((1E,1'E)-(1H-Pyrazole-3,5-diyl)bis(ethene-2,1-diyl))bis(2-methoxyphenol) | No phenyl substitution | Potentially different biological activity due to lack of phenyl group |
| 4,4'-((1E,1'E)-(1-(Dinitrophenyl)-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl))bis(2-methoxyphenol) | Dinitro substitution | Enhanced reactivity and possible increased cytotoxicity |
These compounds highlight the versatility of pyrazole-based structures in medicinal chemistry while showcasing the unique features of the target compound that may contribute to its distinct biological profile.








